molecular formula C22H38O3Sn B14260452 Acetic acid;3-(1-tributylstannylethenyl)phenol CAS No. 189072-62-6

Acetic acid;3-(1-tributylstannylethenyl)phenol

Katalognummer: B14260452
CAS-Nummer: 189072-62-6
Molekulargewicht: 469.2 g/mol
InChI-Schlüssel: PJGJUXOXHNBBQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3-(1-tributylstannylethenyl)phenol is a specialized organic compound that features both acetic acid and phenol functional groups, along with a tributylstannyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(1-tributylstannylethenyl)phenol typically involves the reaction of 3-(1-tributylstannylethenyl)phenol with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3-(1-tributylstannylethenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetic acid;3-(1-tributylstannylethenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of acetic acid;3-(1-tributylstannylethenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the tributylstannyl group can engage in coordination chemistry with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetic acid;3-(1-trimethylstannylethenyl)phenol
  • Acetic acid;3-(1-triphenylstannylethenyl)phenol
  • Acetic acid;3-(1-triethylstannylethenyl)phenol

Uniqueness

Acetic acid;3-(1-tributylstannylethenyl)phenol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties compared to its trimethyl, triphenyl, and triethyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

189072-62-6

Molekularformel

C22H38O3Sn

Molekulargewicht

469.2 g/mol

IUPAC-Name

acetic acid;3-(1-tributylstannylethenyl)phenol

InChI

InChI=1S/C8H7O.3C4H9.C2H4O2.Sn/c1-2-7-4-3-5-8(9)6-7;3*1-3-4-2;1-2(3)4;/h3-6,9H,1H2;3*1,3-4H2,2H3;1H3,(H,3,4);

InChI-Schlüssel

PJGJUXOXHNBBQG-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)C1=CC(=CC=C1)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.